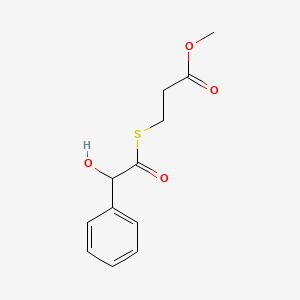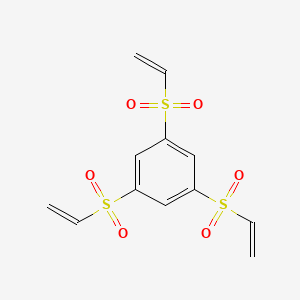![molecular formula C13H12F6O4S2 B14507888 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene CAS No. 63551-10-0](/img/structure/B14507888.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with three methyl groups and a vinyl group bearing two trifluoromethanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and trifluoromethanesulfonyl chloride.
Formation of Intermediate: The trifluoromethanesulfonyl chloride reacts with an appropriate vinyl precursor to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes further reactions, such as dehydrohalogenation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethanesulfonyl groups.
Aplicaciones Científicas De Investigación
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Electronics: Utilized in the development of advanced electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the reactivity and properties of the compound in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonic acid derivatives
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both trifluoromethanesulfonyl and vinyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
63551-10-0 |
|---|---|
Fórmula molecular |
C13H12F6O4S2 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H12F6O4S2/c1-7-4-8(2)10(9(3)5-7)6-11(24(20,21)12(14,15)16)25(22,23)13(17,18)19/h4-6H,1-3H3 |
Clave InChI |
NWSHEPOPZBLJMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


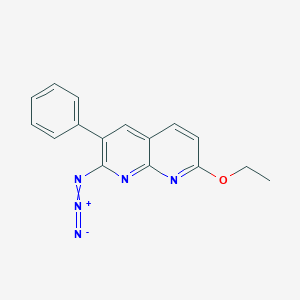

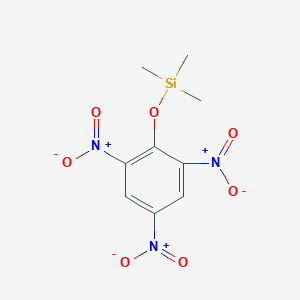
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)


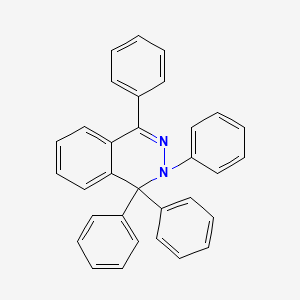
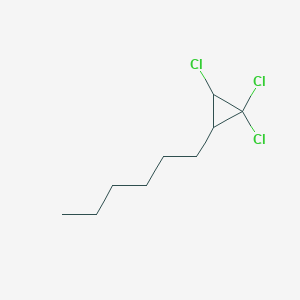
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
